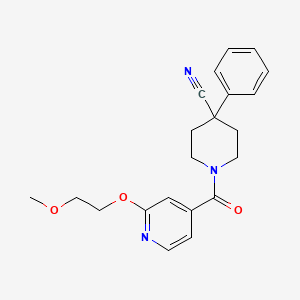
1-(2-(2-Methoxyethoxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methoxyethoxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile, also known as J147, is a synthetic compound that has shown promising results in preclinical studies for the treatment of Alzheimer's disease. J147 was first synthesized in 2011 by Schubert et al. and has since gained attention due to its ability to improve cognitive function and reduce neuroinflammation.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Research indicates that compounds with similar structural motifs are utilized in organic synthesis, showcasing their potential in constructing complex molecular architectures. For instance, the synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles demonstrates the application of tandem Michael addition/imino-nitrile cyclization, highlighting the utility of similar compounds in synthesizing heterocyclic compounds with potential biological activities (Dong et al., 2010). Such methodologies can be pivotal for drug discovery and the development of novel therapeutic agents.
Corrosion Inhibition
The structural analogy to pyridine derivatives suggests potential applications in corrosion inhibition. Research on pyridine derivatives, such as 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, reveals their effectiveness as corrosion inhibitors for metals in acidic environments. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, significantly reducing corrosion rates (Ansari et al., 2015). This property could make the compound of interest valuable in industrial applications where corrosion resistance is crucial.
Photoluminescent Materials
Compounds with methoxy and nitrile functionalities have been explored for their photoluminescent properties. For example, the synthesis and properties of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes suggest potential applications in developing new materials for optoelectronic devices. Their high photoluminescence could be advantageous for creating components in light-emitting diodes (LEDs) or as markers in biological imaging (Lowe & Weder, 2002).
Antiprotozoal and Antibacterial Agents
Compounds bearing the phenylpiperidine moiety have been investigated for their biological activities. For instance, bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent in vitro activity against protozoal infections, suggesting that structurally similar compounds could be explored for their antiprotozoal and antibacterial properties (Ismail et al., 2008). This area of research holds promise for the development of new treatments for infectious diseases.
Propiedades
IUPAC Name |
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-13-14-27-19-15-17(7-10-23-19)20(25)24-11-8-21(16-22,9-12-24)18-5-3-2-4-6-18/h2-7,10,15H,8-9,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDCCOKBTOLXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Methoxyethoxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)
![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)
![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)
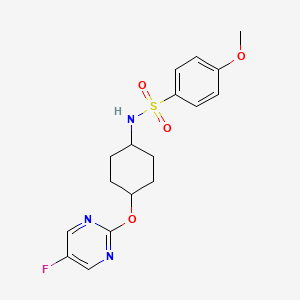
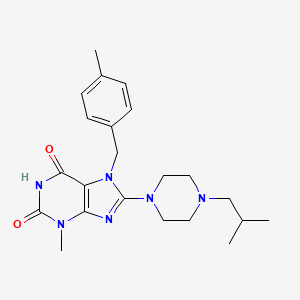
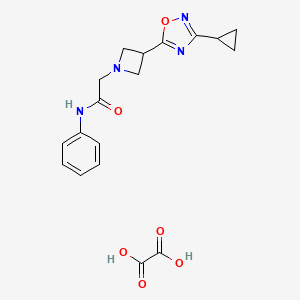
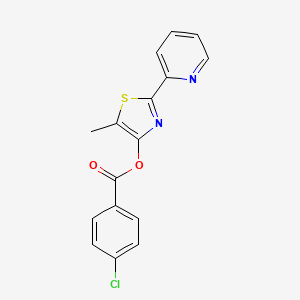
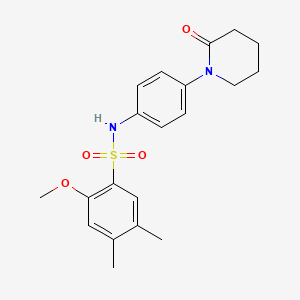
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)



![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)
![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)